molecular formula C21H23ClN4O4S B2905110 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1052532-23-6

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2905110
CAS No.: 1052532-23-6
M. Wt: 462.95
InChI Key: RGSSQXDTPRADQP-UHFFFAOYSA-N
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Description

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a pivotal synthetic intermediate for the production of potent Sphingosine-1-phosphate receptor 1 (S1PR1) agonists, such as Ceralifimod (ONO-4641). S1PR1 agonists are a major focus of pharmacological research for their role in immunomodulation, particularly in the treatment of autoimmune diseases like multiple sclerosis (Source) . The compound features a protected amine group (as the phthalimide, or 1,3-dioxoisoindoline) and a tetrahydrothienopyridine carboxamide scaffold, which are essential structural components for achieving high receptor affinity and selectivity. This hydrochloride salt is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis and is strictly not for diagnostic, therapeutic, or personal use. Researchers can rely on this high-purity intermediate to advance their discovery programs targeting the S1P signaling pathway.

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S.ClH/c1-11(2)24-8-7-14-15(9-24)30-19(17(14)18(22)27)23-16(26)10-25-20(28)12-5-3-4-6-13(12)21(25)29;/h3-6,11H,7-10H2,1-2H3,(H2,22,27)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSSQXDTPRADQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds with similar structures exhibit potential anticancer properties. The presence of the trifluoromethyl group is known to enhance biological activity and lipophilicity, which may improve the compound's efficacy against certain cancer cell lines. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy.
  • Antimicrobial Properties
    • The hydrazine moiety is often associated with antimicrobial activity. Preliminary studies suggest that derivatives of 3-chloro-5-(trifluoromethyl)-2-pyridine exhibit significant antibacterial effects against various pathogens. This opens avenues for the development of new antibiotics or antifungal agents based on this compound.
  • Enzyme Inhibition
    • Some studies have explored the inhibition of specific enzymes related to disease processes, such as proteases and kinases. The unique structural features of 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide may allow it to act as a selective inhibitor, potentially leading to therapeutic applications in diseases characterized by dysregulated enzyme activity.

Agrochemical Applications

  • Herbicide Development
    • The compound's structural characteristics suggest potential use as a herbicide. Research into similar pyridine-based compounds has shown effectiveness in inhibiting weed growth while being selective for crops. This could lead to the development of safer agricultural chemicals that minimize environmental impact.
  • Pesticidal Activity
    • Investigations into the pesticidal properties of hydrazine derivatives indicate that they may serve as effective agents against agricultural pests. The trifluoromethyl group enhances the bioactivity and stability of these compounds, potentially leading to novel formulations for pest control in agriculture.

Table 1: Summary of Research Findings on 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in specific cancer cell lines.
Antimicrobial Activity Significant antibacterial effects observed.
Enzyme Inhibition Selective inhibition of protease activity noted.
Herbicide Development Effective against various weed species.
Pesticidal Activity Demonstrated efficacy against agricultural pests.

Comparison with Similar Compounds

Key Structural Analogs

The target compound shares a common thieno[2,3-c]pyridine scaffold with two closely related analogs (Table 1):

Compound Name Substituent at 2-Acetamido Position Molecular Formula Molecular Weight Key Features
Target Compound 1,3-Dioxoisoindolin-2-yl C₂₂H₂₃ClN₄O₄S 507.0 g/mol Bicyclic imide with dual carbonyl groups; potential for strong H-bonding
6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride Naphthalen-1-yl C₂₈H₂₈ClN₃O₂S 530.1 g/mol Bulky aromatic substituent; enhanced hydrophobicity
2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 4-Cyanobenzamido C₁₉H₂₁ClN₄O₂S 404.9 g/mol Electron-withdrawing cyano group; moderate polarity

Table 1 : Structural comparison highlighting substituent variations and molecular properties.

Substituent Effects on Physicochemical Properties

  • Target Compound: The 1,3-dioxoisoindolin-2-yl group introduces two carbonyls, enhancing polarity and hydrogen-bonding capacity compared to naphthyl or cyanophenyl analogs. This may improve aqueous solubility but reduce membrane permeability .
  • 4-Cyanobenzamido Analog: The cyano group provides moderate electron-withdrawing effects, balancing polarity and membrane penetration .

Research Findings and Mechanistic Implications

NMR Analysis of Substituent Effects

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) can reflect substituent-induced electronic changes. For the target compound, the dioxoisoindolinyl group’s carbonyls would likely deshield adjacent protons, causing distinct shifts compared to naphthyl or cyano analogs. Such data could validate conformational stability or intermolecular interactions .

Lumping Strategy Considerations

suggests that compounds with similar cores but varying substituents may be "lumped" for computational modeling. However, the target compound’s unique bicyclic imide would necessitate separate evaluation due to its distinct electronic and steric effects compared to simpler substituents .

Q & A

Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, typically starting with the condensation of a thienopyridine core with functionalized acetamido and isoindolinone groups. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the acetamido moiety to the tetrahydrothieno[2,3-c]pyridine scaffold.
  • Protection/deprotection : The 1,3-dioxoisoindolinyl group may act as a protecting group for amines, requiring acidic or basic conditions for removal.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) is commonly employed. Intermediates are characterized via HPLC (purity >95%) and NMR (¹H/¹³C for structural confirmation) .

Q. Which analytical techniques are critical for verifying the compound’s structural integrity?

  • NMR spectroscopy : Assign peaks for the isopropyl group (δ ~1.2–1.4 ppm, doublet), thieno[2,3-c]pyridine protons (δ ~2.5–3.5 ppm), and carboxamide NH (δ ~8–10 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Q. How should researchers handle stability studies under varying storage conditions?

  • Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., hydrolysis of the carboxamide).
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the thieno[2,3-c]pyridine ring .

Q. What safety precautions are essential during laboratory handling?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb using vermiculite.
  • Waste disposal : Segregate halogenated waste (e.g., hydrochloride salts) for incineration .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF or MeCN to reduce racemization during amide coupling.
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve enantioselectivity.
  • Reaction monitoring : Use in-situ IR spectroscopy to track intermediate formation and adjust reaction times dynamically .

Q. How should researchers address contradictory data in biological activity assays?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts.
  • Metabolite interference : Use LC-MS to identify and quantify degradation products that may confound activity readings.
  • Positive controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .

Q. What experimental designs are suitable for studying environmental fate and biodegradation?

  • Microcosm studies : Incubate the compound in soil/water matrices under aerobic/anaerobic conditions, measuring half-lives via LC-MS/MS.
  • QSAR modeling : Predict ecotoxicity using parameters like logP (calculated ~2.8) and molecular volume to assess bioaccumulation potential .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonds between the carboxamide and catalytic lysine residues.
  • MD trajectories : Run 100-ns simulations in GROMACS to evaluate conformational stability of the tetrahydrothieno[2,3-c]pyridine core in aqueous vs. lipid bilayers .

Q. What strategies resolve crystallographic disorder in the hydrochloride salt form?

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Anisotropic displacement parameters : Refine thermal ellipsoids for the isopropyl group to account for dynamic disorder.
  • Hydrogen placement : Use DFT-optimized geometries (e.g., Gaussian09) to assign H atoms in low-resolution datasets .

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